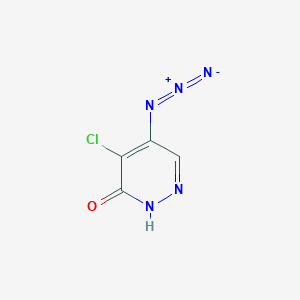

5-Azido-4-chloro-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone derivatives involves several steps starting from precursor compounds. For example, the conversion of 4,5-dihalopyridazin-3(2H)-ones through various chemical reactions can yield azido-arylpyridazinone derivatives. A notable method involves thermally induced cyclization to produce pyridazino[4,5-b]indole derivatives, showcasing the compound's versatile reactivity and the potential for creating complex heterocyclic structures (Haider & Wobus, 2006).

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

5-Azido-4-chloro-3(2H)-pyridazinone serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with potential biological activities. For instance, it can undergo thermally induced cyclization to yield pyridazino[4,5-b]indole derivatives through a nitrene insertion process, highlighting its versatility in constructing complex nitrogen-containing ring systems with potential pharmaceutical applications (Haider & Wobus, 2006).

Development of Anticancer Agents

The pyridazinone scaffold, including derivatives of 5-azido-4-chloro-3(2H)-pyridazinone, has been extensively investigated for its potential in anticancer therapy. Research on pyridazinone-carbamate derivatives, synthesized starting from 2-substituted-4,5-dichloro pyridazinones, has shown promising fungicidal activities, suggesting a broader application of these compounds in developing new anticancer, antiangiogenic, and antioxidant agents (Yi, 2001).

Antimicrobial and Antifungal Activities

Several studies have focused on evaluating the antimicrobial and antifungal properties of pyridazinone derivatives. For example, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and characterized, with some showing significant inhibitory activity against various cancer cell lines, suggesting their potential use as antimicrobial and antifungal agents (Qin et al., 2020).

Photophysical Properties for Biological Activity Studies

The photophysical properties of pyridazinone derivatives, such as 5-(4-chloro-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, have been studied using solvatochromic approaches. These studies help in understanding the interaction of these molecules with biological systems, providing insight into their mechanism of action at the molecular level and aiding in the design of more effective therapeutic agents (Desai et al., 2017).

Synthesis of Pyridazino[4,5-b]Indoles

5-Azido-4-arylpyridazin-3(2H)-ones, easily derivable from 5-azido-4-chloro-3(2H)-pyridazinone, have been efficiently converted into pyridazino[4,5-b]indole derivatives. This process exemplifies the compound's utility in synthesizing complex molecules with potential therapeutic applications, particularly in the treatment of cancer (Haider & Wobus, 2006).

Propriétés

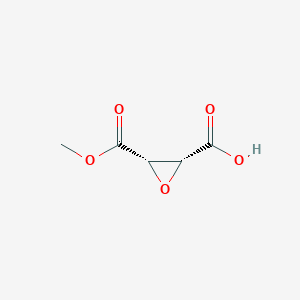

IUPAC Name |

4-azido-5-chloro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQISUNCJYZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400813 |

Source

|

| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azido-4-chloro-3(2H)-pyridazinone | |

CAS RN |

40175-80-2 |

Source

|

| Record name | 40175-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)